molecular formula C18H17ClN4O5S B12179958 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone

Cat. No.: B12179958
M. Wt: 436.9 g/mol
InChI Key: FYKPTTBABFORRH-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a sulfonyl group linked to a 7-chloro-2,1,3-benzoxadiazol moiety and at the 4-position with a phenoxy ethanone group. The benzoxadiazol group is electron-deficient, enhancing electrophilic reactivity, while the phenoxy ethanone contributes to lipophilicity. Synthesis likely follows a two-step protocol: (1) coupling of a piperazine intermediate with 7-chloro-2,1,3-benzoxadiazol-4-sulfonyl chloride under reflux in dichloromethane with triethylamine as a base , and (2) subsequent alkylation with phenoxy ethanone derivatives .

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C18H17ClN4O5S/c19-14-6-7-15(18-17(14)20-28-21-18)29(25,26)23-10-8-22(9-11-23)16(24)12-27-13-4-2-1-3-5-13/h1-7H,8-12H2

InChI Key

FYKPTTBABFORRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by reacting 4-chloro-2-nitroaniline with sulfuryl chloride, followed by cyclization with sodium nitrite.

    Sulfonylation: The benzoxadiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated benzoxadiazole is reacted with piperazine to form the piperazine derivative.

    Final Coupling: The piperazine derivative is finally coupled with 2-phenoxyethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro or sulfonyl groups.

Scientific Research Applications

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs involve variations in the sulfonyl substituent, piperazine linker, and ethanone moiety. Key examples include:

Compound Name Substituents (R1, R2) Melting Point (°C) Molecular Weight (g/mol) Key Reference
Target Compound : 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone R1 = 7-Chloro-benzoxadiazol; R2 = Phenoxy Not reported ~474.5 (estimated)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) R1 = 4-Methoxyphenyl; R2 = Phenyl-tetrazole 131–134 485.54
1-(4-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7f) R1 = 4-CF3-phenyl; R2 = Phenyl-tetrazole 165–167 523.54
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone R1 = 4-Chlorophenyl; R2 = Triazole Not reported 441.95
2-(4-Chloro-2-methylphenoxy)-1-[4-[(E)-styrylsulfonyl]piperazin-1-yl]ethanone R1 = Styrylsulfonyl; R2 = 4-Chloro-2-methylphenoxy Not reported 434.90
Key Observations:
  • Thermal Stability : Analogs with trifluoromethyl (7f, 165–167°C) or bromophenyl substituents (7j, 154–156°C) exhibit higher melting points than methoxy derivatives (7e, 131–134°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) .
  • Lipophilicity: The phenoxy ethanone group in the target compound likely enhances membrane permeability compared to tetrazole- or triazole-containing analogs (e.g., 7e, 7f, 10), which may favor aqueous solubility .
Reaction Efficiency:
  • Room-temperature syntheses (e.g., 7e) often yield 45–80% products, while reflux-based methods (e.g., target compound) may require longer reaction times but improve purity .

Pharmacological Relevance (Inferred from Analogs)

Piperazine derivatives are recognized for antiproliferative, antimicrobial, and CNS-modulating activities . While direct data for the target compound is unavailable, analogs provide insights:

  • Antiproliferative Activity : Compounds like 7e–7k show moderate activity against cancer cell lines, with IC50 values in the micromolar range .
  • Antimicrobial Potential: Piperazine-sulfonyl hybrids (e.g., 7j, 7k) exhibit antibacterial effects against S. aureus and E. coli .

The target compound’s benzoxadiazol group may confer unique bioactivity due to its fluorescence properties, enabling applications in imaging or targeted therapy .

Biological Activity

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial treatment. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone
  • Molecular Formula : C15H15ClN4O3S
  • Molecular Weight : 358.82 g/mol

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Activity : Research indicates that compounds with similar benzoxadiazole structures can induce lysosomal membrane permeabilization (LMP) in cancer cells, leading to increased reactive oxygen species (ROS) and subsequent cell death. This mechanism has been observed in colorectal and breast cancer cell lines, where these compounds selectively target cancer cells while sparing non-neoplastic cells .
  • Antimicrobial Properties : Compounds derived from benzoxadiazole have shown promise as quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and virulence factor production. This property is particularly relevant for treating infections caused by resistant strains of bacteria like Pseudomonas aeruginosa .

Anticancer Studies

A study conducted on derivatives of benzoxadiazole demonstrated that specific compounds significantly reduced cell proliferation and induced apoptosis in cancer cell lines. The study highlighted the importance of targeting lysosomes as a therapeutic strategy in cancer treatment. The following table summarizes key findings:

CompoundCancer Cell LineEffect on ProliferationMechanism
C9RKOSignificant reductionLMP
A36MCF7Significant reductionLMP
A42RKOSignificant reductionLMP

Antimicrobial Studies

In another research effort focusing on QSIs derived from benzoxazole structures, several compounds were tested for their ability to inhibit Pseudomonas aeruginosa virulence factors. The results indicated that these compounds could reduce biofilm formation and elastase production significantly:

CompoundQS Inhibition (%)Biofilm Reduction (%)
17060
67565
116862

Q & A

Q. How can computational chemistry optimize the multi-step synthesis of this compound?

Methodological Answer: The synthesis involves coupling a benzoxadiazole sulfonyl chloride with a piperazine intermediate, followed by phenoxyacetylation. Computational tools like the Artificial Force Induced Reaction (AFIR) method predict viable reaction pathways by evaluating activation energies and transition states . Molecular dynamics simulations can optimize solvent selection (e.g., DMF for sulfonylation) and reaction temperatures. For example, AFIR analysis might reveal that maintaining a temperature of 0–5°C during sulfonylation minimizes side reactions like over-sulfonation .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For instance, the piperazine protons typically resonate at δ 2.5–3.5 ppm (quartet) and δ 3.5–4.0 ppm (triplet) in CDCl3_3 .
  • X-ray Crystallography: Resolve the 3D conformation to validate sulfonyl-piperazine dihedral angles (typically 60–80°) and hydrogen-bonding networks. Orthorhombic crystal systems (e.g., space group P21_121_121_1) are common for piperazine derivatives, with unit cell parameters around a=7.94A˚,b=8.46A˚,c=19.00A˚a = 7.94 \, \text{Å}, b = 8.46 \, \text{Å}, c = 19.00 \, \text{Å} .

Q. How can researchers identify and mitigate common synthetic impurities?

Methodological Answer:

  • Byproducts: Unreacted benzoxadiazole sulfonyl chloride (detected via LC-MS at m/zm/z ~280) or N-alkylation byproducts.
  • Mitigation: Use gradient HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity. Adjust stoichiometry (e.g., 1.2 equivalents of piperazine) and employ scavengers like molecular sieves to absorb excess sulfonyl chloride .

Advanced Research Questions

Q. How to design bioactivity assays given structural analogs with contradictory data?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs, as benzoxadiazole-piperazine hybrids often modulate these targets .
  • Control Compounds: Include analogs like 7-chloroindole (lacking the sulfonyl-piperazine moiety) to isolate the contribution of the benzoxadiazole group.
  • Dose-Response Curves: Use IC50_{50} values from ATPase assays (e.g., 0.1–10 µM range) to compare potency. Address contradictions by verifying target specificity via CRISPR knockouts .

Q. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Structural Reanalysis: Confirm compound identity via HRMS and 1H^1H-NMR. For example, impurities >2% can falsely elevate IC50_{50} values.
  • Experimental Conditions: Standardize assay pH (e.g., 7.4 for kinase assays) and solvent (DMSO concentration <0.1%). Cross-validate using orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics .

Q. What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies: Incubate the compound in buffers (pH 3–9) at 37°C. Monitor degradation via UPLC-MS; the sulfonamide bond is prone to cleavage under acidic conditions .
  • Photostability: Expose to UV light (λ = 254 nm) and track benzoxadiazole ring decomposition using UV-Vis spectroscopy (absorbance loss at 310 nm) .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol/water (7:3) at 4°C improves crystal quality. Piperazine derivatives often form twinned crystals; use seeding techniques to avoid this.
  • Disorder Modeling: For flexible phenoxy groups, apply SHELXL’s PART instruction to model alternative conformers. Refinement with anisotropic displacement parameters reduces R-factors to <0.05 .

Q. How to study target interactions using computational and experimental synergy?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses in the ATP pocket of kinases (e.g., PDB ID: 1ATP). Validate with mutagenesis (e.g., alanine scanning of Lys72 in the active site).
  • SPR Biosensing: Immobilize the target protein on a CM5 chip and measure compound binding kinetics (konk_{on}, koffk_{off}). A KDK_D < 1 µM indicates high affinity .

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